![molecular formula C20H30Cl2N2O6 B2511437 (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride CAS No. 1055301-18-2](/img/structure/B2511437.png)
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride
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Overview
Description
“(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride” is a chemical compound with the empirical formula C20H30Cl2N2O6 and a molecular weight of 465.37 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isNC@@HC1=C(OC)C=C(OC)C=C1OC)C2=C(OC)C=C(OC)C=C2OC.Cl.Cl
. This string represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Chiral Catalysts and Ligands
Chiral compounds play a crucial role in asymmetric synthesis. The (R,R)-1,2-bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride can serve as a chiral ligand or catalyst in organic transformations. Its stereochemistry allows for selective reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Covalent Organic Frameworks (COFs)
COFs are porous crystalline materials with applications in gas storage, separation, and catalysis. Researchers have explored the use of (R,R)-1,2-bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride as a building block for constructing COFs. These frameworks exhibit high surface areas and tunable pore sizes, making them promising for water purification, gas adsorption, and drug delivery .
Membrane Technology
In membrane science, covalent organic frameworks have gained attention due to their exceptional stability and tailored pore structures. Incorporating (R,R)-1,2-bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride into membrane materials could enhance separation efficiency for water treatment, gas separation, and ion exchange processes .
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHBUWVNMOZSO-WUMQWIPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]([C@@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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